2-amino-4-(4-chloro-3-nitrophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-amino-4-(4-chloro-3-nitrophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex heterocyclic compound known for its diverse chemical properties and potential applications in various fields. This compound is part of the chromene family, which is characterized by a benzopyran ring system fused with a heterocyclic ring. The presence of functional groups such as amino, chloro, nitro, and carbonitrile adds to its chemical versatility and reactivity.
Preparation Methods
The synthesis of 2-amino-4-(4-chloro-3-nitrophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-component reactions (MCRs). One common method is the one-pot synthesis using magnetite-silica core–shell nanoparticles modified with Cu-salen complex (Fe3O4@SiO2-imine/phenoxy-Cu(II)) as a heterogeneous catalyst . This method is advantageous due to its high yield, mild reaction conditions, and the reusability of the catalyst. The reaction proceeds under solvent-free conditions, making it an environmentally friendly approach.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-amino-4-(4-chloro-3-nitrophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Its pharmacological properties are being explored for the development of new therapeutic agents.
Industry: The compound is used in the production of dyes and pigments due to its chromene structure.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the biosynthesis of bacterial lipids. In cancer research, the compound’s derivatives have shown the ability to bind to specific receptors, thereby inhibiting the growth of cancer cells .
Comparison with Similar Compounds
Similar compounds include other chromene derivatives such as 1H-pyrazolo[1,2-b]phthalazine-5,10-dione and dihydropyrano[3,2-c]chromene . These compounds share similar structural features but differ in their functional groups and specific applications. The unique combination of amino, chloro, nitro, and carbonitrile groups in 2-amino-4-(4-chloro-3-nitrophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile makes it particularly versatile and valuable in various fields of research.
Properties
Molecular Formula |
C18H16ClN3O4 |
---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
2-amino-4-(4-chloro-3-nitrophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C18H16ClN3O4/c1-18(2)6-13(23)16-14(7-18)26-17(21)10(8-20)15(16)9-3-4-11(19)12(5-9)22(24)25/h3-5,15H,6-7,21H2,1-2H3 |
InChI Key |
UYMOXCHMLNMVAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
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